molecular formula C13H18N2O2 B2501240 N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide CAS No. 1282142-87-3

N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide

Cat. No.: B2501240
CAS No.: 1282142-87-3
M. Wt: 234.299
InChI Key: WPKYEIQTHCNOBB-UHFFFAOYSA-N
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Description

N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide is a chemical compound with the molecular formula C13H18N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide typically involves the reaction of 5-amino-2-hydroxybenzoic acid with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexane ring provides additional steric hindrance and hydrophobic interactions, differentiating it from other similar compounds .

Properties

IUPAC Name

N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-10-6-7-12(16)11(8-10)15-13(17)9-4-2-1-3-5-9/h6-9,16H,1-5,14H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKYEIQTHCNOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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